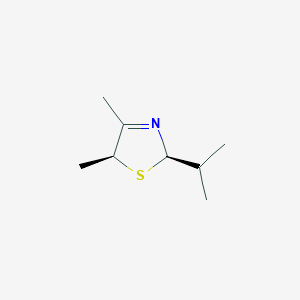

![molecular formula C₁₃H₁₈ClNO₃ B1141782 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 444565-47-3](/img/structure/B1141782.png)

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride is a chemical compound of significant interest in various scientific fields. Its unique molecular structure and properties make it a subject of extensive research and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, a study by (Selič, Grdadolnik, & Stanovnik, 1997) describes the preparation of a similar compound in three steps from corresponding acetoacetic esters.

Molecular Structure Analysis

The molecular structure is characterized using techniques like X-ray crystallography and spectroscopy. For example, (Venkatesan et al., 2016) used X-ray crystallography and quantum chemical calculations for structural investigation of a related compound.

Chemical Reactions and Properties

Compounds like 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride exhibit unique chemical reactions. For instance, (Ali et al., 2019) studied the chemical reactivity of a similar compound with various phosphorus reagents, yielding diverse products.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are critical. For instance, (Kumar et al., 2017) analyzed the crystal structure of a related compound, revealing insights into its physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding these compounds. For example, (Kotteswaran, Senthil Pandian, & Ramasamy, 2016) synthesized a similar compound and analyzed its electronic properties using various spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights into Chemical Reactions

One area of research focuses on understanding the mechanisms of chemical reactions involving similar compounds. For instance, studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provide insights into reaction mechanisms that could be relevant for compounds with similar structural features. Such research elucidates the significance of the presence of specific functional groups and their impact on reaction pathways, highlighting the complex nature of chemical transformations these compounds undergo (Yokoyama, 2015).

Applications in Medical Imaging

Another significant application is in the development of imaging ligands for medical diagnostics. Research into amyloid imaging ligands, for example, involves compounds that can measure amyloid in vivo in the brain of patients with Alzheimer's disease. This has led to breakthroughs in understanding the pathophysiological mechanisms of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).

Antioxidant Properties and Biological Activities

Furthermore, the antioxidant properties of hydroxycinnamic acids and their derivatives, which share structural similarities with the compound , have been extensively studied. These compounds exhibit potent antioxidant activities by scavenging various radicals and acting as reducing agents. Their biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, underscore the potential health benefits of structurally related compounds (Shahidi & Chandrasekara, 2010).

Environmental Implications and Biodegradation

Research also extends to the environmental fate and biodegradation of related compounds. Understanding how these compounds degrade in natural environments or through advanced oxidation processes informs on their environmental impact and potential accumulation. Studies on the biodegradation pathways, by-products, and toxicity of similar compounds contribute to the development of more environmentally friendly chemical processes and the remediation of contaminated sites (Qutob et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-8H,9-10H2,1-2H3,(H,15,16);1H/b8-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEIUMNRHOHHEM-HAAWTFQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C=CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)